Loss of p-π Orbital Overlap in tert-Butoxybenzene Distinguishes It from All Lower Alkoxybenzene Analogs
Photoelectron spectroscopy studies demonstrate that tert-butoxybenzenes exhibit a loss of p-π orbital overlap between the oxygen lone pair and the aromatic π-system, a phenomenon not observed in methoxy-, ethoxy-, or isopropoxybenzenes [1]. This conformational restriction arises from steric hindrance imposed by the bulky tert-butyl group, which forces the oxygen out of the optimal planar geometry required for effective conjugation [1].
| Evidence Dimension | p-π orbital overlap (conjugation efficiency) |
|---|---|
| Target Compound Data | Loss of p-π orbital overlap (non-planar conformation) |
| Comparator Or Baseline | Methoxybenzene, ethoxybenzene, isopropoxybenzene (all exhibit p-π orbital overlap) |
| Quantified Difference | Qualitative but definitive presence vs. absence of conjugation (observed via ionization potential shifts) |
| Conditions | Photoelectron spectroscopy; gas-phase analysis |
Why This Matters
Reduced conjugation alters the electron density available for electrophilic substitution, directly impacting reaction rates and regioselectivity in synthetic applications.
- [1] Dewar, P. S.; Ernstbrunner, E.; Gilmore, J. R.; Godfrey, M.; Mellor, J. M. Conformational analysis of alkyl aryl ethers and alkyl aryl sulphides by photoelectron spectroscopy. Tetrahedron 1974, 30, 2455. View Source
